molecular formula C21H22FN3O2 B11409137 N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B11409137
M. Wt: 367.4 g/mol
InChI Key: SIEVFAHJLGGLRY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and imidazole rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2,3-dimethylaniline and 4-fluorobenzaldehyde, followed by cyclization and acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide
  • N-(2,3-dimethylphenyl)-2-[4-(4-bromophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

Uniqueness

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide

InChI

InChI=1S/C21H22FN3O2/c1-13-6-5-7-17(14(13)2)23-18(26)12-25-20(27)19(24-21(25,3)4)15-8-10-16(22)11-9-15/h5-11H,12H2,1-4H3,(H,23,26)

InChI Key

SIEVFAHJLGGLRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)F)C

Origin of Product

United States

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